molecular formula C15H20N2Si B8045674 1,1-Diphenyl-2-(trimethylsilyl)hydrazine CAS No. 17938-30-6

1,1-Diphenyl-2-(trimethylsilyl)hydrazine

Cat. No.: B8045674
CAS No.: 17938-30-6
M. Wt: 256.42 g/mol
InChI Key: NLNWHXBFKQBHGY-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(trimethylsilyl)hydrazine is an organic compound that features a hydrazine functional group substituted with two phenyl groups and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazines depending on the reagents used.

Scientific Research Applications

1,1-Diphenyl-2-(trimethylsilyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-(trimethylsilyl)hydrazine involves its ability to participate in various chemical reactions due to the presence of the hydrazine functional group. The molecular targets and pathways depend on the specific reaction and the context in which the compound is used. For example, in oxidation reactions, the compound acts as a reducing agent, while in substitution reactions, it serves as a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylhydrazine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    1,1-Diphenyl-2-picrylhydrazine: Contains a picryl group, which significantly alters its chemical properties and applications.

    1,1-Dimethyl-2,2-bis(trimethylsilyl)hydrazine: Features two trimethylsilyl groups, leading to different reactivity and applications.

Uniqueness

1,1-Diphenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,1-diphenyl-2-trimethylsilylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2Si/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNWHXBFKQBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347158
Record name 1,1-Diphenyl-2-(trimethylsilyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-30-6
Record name 1,1-Diphenyl-2-(trimethylsilyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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